![molecular formula C11H13IN2O2 B1521487 1-tert-Butyl-6-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one CAS No. 1203499-26-6](/img/structure/B1521487.png)
1-tert-Butyl-6-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Overview
Description
1-tert-Butyl-6-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one (1-TI-POB) is an organic compound with a wide variety of applications in the field of synthetic organic chemistry. It is a versatile intermediate used in the synthesis of a variety of heterocyclic compounds, such as pyridines, oxazoles, and oxazinones. 1-TI-POB is a valuable synthon for the preparation of drugs, agrochemicals, and other biologically active molecules.
Mechanism of Action
The mechanism of action of 1-tert-Butyl-6-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is based on the formation of a heterocyclic ring structure through a reaction between the tert-butyl bromide and the 6-iodopyridine-2-carbaldehyde. The reaction involves a nucleophilic substitution of the bromide by the aldehyde, followed by a rearrangement of the intermediate to form the desired heterocyclic ring structure.
Biochemical and Physiological Effects
1-tert-Butyl-6-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one has been studied for its biochemical and physiological effects. It has been found to have anti-inflammatory, anti-microbial, and anti-cancer properties. In addition, it has been found to have the ability to inhibit the growth of certain types of bacteria and fungi.
Advantages and Limitations for Lab Experiments
The use of 1-tert-Butyl-6-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one in laboratory experiments offers several advantages. It is a versatile synthon that can be used to synthesize a variety of heterocyclic compounds. It is also relatively inexpensive and easy to obtain. However, there are some limitations to its use in laboratory experiments. The reaction is sensitive to moisture, and it requires careful temperature control to ensure that the desired product is obtained.
Future Directions
There are several potential future directions for the use of 1-tert-Butyl-6-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one. It could be used to synthesize a variety of novel heterocyclic compounds, such as quinolones and pyrazolones. It could also be used to synthesize new drugs and agrochemicals. In addition, further research could be conducted to explore the biochemical and physiological effects of 1-tert-Butyl-6-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one. Finally, further research could be conducted to explore the potential applications of 1-tert-Butyl-6-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one in other fields, such as catalysis and materials science.
Scientific Research Applications
1-tert-Butyl-6-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one has been used extensively in scientific research for the synthesis of a variety of heterocyclic compounds. It has been used to synthesize pyridines, oxazoles, and oxazinones, which are important intermediates in the synthesis of drugs, agrochemicals, and other biologically active molecules. 1-tert-Butyl-6-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one has also been used in the synthesis of biologically active compounds such as quinolones, pyrazolones, and thiazoles.
properties
IUPAC Name |
1-tert-butyl-6-iodopyrido[2,3-b][1,4]oxazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IN2O2/c1-11(2,3)14-7-4-5-8(12)13-10(7)16-6-9(14)15/h4-5H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFWLVGOOMFZAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)COC2=C1C=CC(=N2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673656 | |
Record name | 1-tert-Butyl-6-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butyl-6-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one | |
CAS RN |
1203499-26-6 | |
Record name | 1-tert-Butyl-6-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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